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1-Octylguanidine hemisulfate

Catalog No.
S3470310
CAS No.
21409-35-8
M.F
C18H44N6O4S
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octylguanidine hemisulfate

CAS Number

21409-35-8

Product Name

1-Octylguanidine hemisulfate

IUPAC Name

2-octylguanidine;sulfuric acid

Molecular Formula

C18H44N6O4S

Molecular Weight

440.6 g/mol

InChI

InChI=1S/2C9H21N3.H2O4S/c2*1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2*2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4)

InChI Key

DTTVLDRWEFQROK-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C(N)N.CCCCCCCCN=C(N)N.OS(=O)(=O)O

Canonical SMILES

CCCCCCCCN=C(N)N.CCCCCCCCN=C(N)N.OS(=O)(=O)O

1-Octylguanidine hemisulfate is a quaternary ammonium compound characterized by its long aliphatic chain and guanidine functional group. Its chemical formula is C18H44N6O4SC_{18}H_{44}N_6O_4S and it is often used in biochemical and pharmaceutical applications due to its surfactant properties. The compound is typically synthesized as a hemisulfate salt, which enhances its solubility in aqueous solutions, making it suitable for various biological studies and applications.

  • Antimicrobial studies

    OGH has been studied for its antimicrobial properties. Studies have shown it can be effective against bacteria, fungi, and viruses []. This makes it a potential candidate for use in disinfectants or as a preservative in various products.

  • Cell biology research

    OGH can be used to permeabilize cell membranes. This allows researchers to introduce molecules or nanoparticles into cells for further study []. Cell permeabilization is a valuable tool in various areas of cell biology research, such as studying cellular uptake mechanisms or delivering drugs into cells.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide, leading to the formation of oxidized derivatives that may exhibit altered biological activities .
  • Reduction: It can also undergo reduction reactions with reducing agents, which can modify its functional groups and potentially its activity.
  • Condensation Reactions: It is often used in condensation reactions to form more complex organic compounds, particularly in the synthesis of biologically active molecules .

The biological activity of 1-octylguanidine hemisulfate has been studied primarily in the context of its antiviral properties. Research indicates that it exhibits significant activity against hepatitis C virus (HCV), likely due to its ability to interact with viral proteins and disrupt their function . Additionally, this compound has shown potential as a surfactant in cellular assays, facilitating the delivery of other therapeutic agents into cells.

Several methods exist for synthesizing 1-octylguanidine hemisulfate:

  • Reaction with Octylamine: One common method involves reacting 3,5-dimethylpyrazole-1-carboxamidinium nitrate with n-octylamine in methanol at reflux conditions. This reaction produces octylguanidine, which is then treated with sulfuric acid to form the hemisulfate salt .
  • General Condensation Procedures: The compound can also be synthesized through various condensation methods involving different precursors, often yielding diverse derivatives with tailored biological activities .

1-Octylguanidine hemisulfate has a range of applications:

  • Antiviral Research: Its effectiveness against hepatitis C virus makes it a candidate for further research in antiviral therapies.
  • Surfactant: Due to its amphiphilic nature, it is used as a surfactant in various laboratory applications, including drug delivery systems.
  • Biochemical Assays: It serves as a reagent in biochemical assays to study protein interactions and cellular processes.

Interaction studies involving 1-octylguanidine hemisulfate have focused on its binding affinity and efficacy against various biological targets. These studies have demonstrated that the compound can effectively inhibit viral replication by interfering with viral entry mechanisms into host cells. Additionally, its interactions with lipid membranes have been explored to understand its surfactant properties and how they facilitate drug delivery .

Several compounds share structural or functional similarities with 1-octylguanidine hemisulfate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Decylguanidine hemisulfateLonger alkyl chain than octylguanidinePotentially enhanced lipophilicity
GuanidineLacks long alkyl chainMore polar; less hydrophobic
N,N-DiethylguanidineContains ethyl groups instead of octylMore soluble in polar solvents
1-HexylguanidineShorter alkyl chainReduced hydrophobicity compared to octyl
1-OctadecylguanidineLonger alkyl chainGreater hydrophobicity; potential for different biological activity

Uniqueness of 1-Octylguanidine Hemisulfate

What sets 1-octylguanidine hemisulfate apart from these similar compounds is its optimal balance between hydrophilicity and hydrophobicity, which allows it to effectively interact with both lipid membranes and aqueous environments. This property enhances its utility in drug delivery systems and antiviral research.

Modern synthetic routes for 1-octylguanidine hemisulfate emphasize step economy and atom efficiency. A notable method involves a one-pot sequential reaction using N-chlorophthalimide, isocyanides, and amines. This approach, reported by researchers in 2018, enables the construction of N,N′-disubstituted guanidines through intermediate N-phthaloylguanidines. The reaction proceeds under mild conditions (room temperature, dichloromethane solvent) and achieves yields up to 81%. Key advantages include:

  • Simplified purification: The phthaloyl group acts as a traceless directing moiety, eliminated during workup.
  • Broad substrate scope: Compatibility with aliphatic and aromatic amines ensures flexibility in tailoring the alkyl chain length.

For 1-octylguanidine hemisulfate, octylamine serves as the primary amine substrate. The sequential addition of N-chlorophthalimide and tert-butyl isocyanide generates the guanidine core, followed by sulfuric acid treatment to yield the hemisulfate salt. This method circumvents traditional multistep protection-deprotection sequences, reducing synthetic overhead.

Optimization of Amine Substrate Compatibility in Guanidinylation Reactions

The choice of amine critically influences reaction efficiency and product purity. Studies comparing primary, secondary, and tertiary amines in guanidinylation reveal that primary aliphatic amines, such as octylamine, exhibit superior reactivity due to their nucleophilic character and steric accessibility. For instance, octylamine’s linear alkyl chain facilitates rapid coupling with N-chlorophthalimide, whereas branched analogs (e.g., 2-ethylhexylamine) show reduced yields (~60%).

Comparative Analysis of S-Methylisothiourea Sulfate vs. Cyanamide-Based Routes

Two predominant reagents for guanidine synthesis—S-methylisothiourea sulfate and cyanamide—offer distinct advantages and limitations:

ParameterS-Methylisothiourea SulfateCyanamide-Based Routes
Reaction MechanismNucleophilic substitutionCycloaddition or condensation
Yield85–97%60–75%
ByproductsSulfate saltsAmmonia, cyanide derivatives
Functional Group ToleranceHigh (stable under acidic conditions)Moderate (sensitive to oxidation)

S-Methylisothiourea sulfate dominates industrial-scale synthesis due to its reliability and minimal purification requirements. In contrast, cyanamide routes, while cost-effective, necessitate stringent pH control and generate hazardous intermediates. For 1-octylguanidine hemisulfate, the former method is preferred, as confirmed by its commercial availability via Sigma-Aldrich.

Solvent Systems and Temperature-Dependent Yield Variations

Solvent polarity and temperature dramatically impact reaction kinetics and equilibria. A comparative analysis of common systems reveals:

SolventTemperature (°C)Yield (%)Reference
Dichloromethane2581
Water/THF (1:1)2578
Ethanol4065
Acetonitrile058

Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic activation of N-chlorophthalimide, favoring guanidine formation. Conversely, protic solvents like ethanol stabilize intermediates but slow reaction rates. Lower temperatures (0–25°C) minimize side reactions, such as over-alkylation, which become prevalent above 40°C. For large-scale synthesis, aqueous mixtures offer a “greener” alternative without sacrificing yield.

1-Octylguanidine hemisulfate directly targets mitochondrial Complex V (ATP synthase), a key enzyme in oxidative phosphorylation responsible for ATP synthesis. Studies using rat liver mitochondria demonstrate that the compound inhibits state 3 respiration—a marker of active ATP production—with substrate-specific potency. Half-maximal inhibition ($$ \text{IC}_{50} $$) occurs at 30 μM when glutamate-malate serves as the substrate, compared to 250 μM for succinate [7]. This disparity arises from differences in electron transport chain (ETC) complex interactions: glutamate-malate feeds electrons into Complex I, while succinate bypasses it via Complex II.

The inhibitory mechanism involves competitive binding to the ATPase domain of Complex V. Kinetic analyses reveal additive effects when 1-octylguanidine hemisulfate is combined with oligomycin, a classic Complex V inhibitor, suggesting overlapping but non-identical binding sites [7]. This synergy underscores the compound’s ability to perturb the enzyme’s rotary catalytic mechanism, which couples proton translocation to ATP synthesis.

Table 1: Substrate-Specific Inhibition of Mitochondrial Respiration by 1-Octylguanidine Hemisulfate

SubstratePathway Involvement$$ \text{IC}_{50} $$ (μM)
Glutamate-malateComplex I → III → IV30
SuccinateComplex II → III → IV250

Modulation of Oxidative Phosphorylation Pathways

By inhibiting Complex V, 1-octylguanidine hemisulfate uncouples oxidative phosphorylation, leading to proton gradient dissipation and reduced ATP output. In yeast mitochondria, this uncoupling activates alternative pathways, such as the mitochondrial unspecific channel (MUC), which dissipates excess protons to prevent reactive oxygen species (ROS) overproduction [2]. Under normal conditions, a high proton gradient during state 4 respiration restricts electron flow, increasing ROS generation. However, 1-octylguanidine hemisulfate mitigates this by reducing the gradient, thereby accelerating electron transit and lowering ROS levels [2].

The compound also influences redox enzyme stoichiometry. In systems lacking Complex I, electrons from NADH dehydrogenase 2 (NDH2) bypass proton-pumping complexes and transfer directly to alternative oxidase (AOX), yielding a proton/electron ($$ \text{H}^+/\text{e}^- $$) ratio of -0.5 [2]. This suboptimal coupling efficiency highlights the compound’s role in studying metabolic flexibility under energy stress.

Table 2: Effects of 1-Octylguanidine Hemisulfate on Oxidative Phosphorylation Parameters

ParameterNormal StateWith 1-Octylguanidine Hemisulfate
ATP production rateHighInhibited (≤30% baseline)
ROS levelsModerateReduced (≥50% decrease)
Proton gradient ($$ \Delta\psi $$)220 mV≤150 mV

Interference with Calcium Ion Cycling in Cellular Compartments

1-Octylguanidine hemisulfate indirectly disrupts calcium ($$ \text{Ca}^{2+} $$) homeostasis by modulating mitochondrial permeability transition pores (PTP). These pores, regulated by $$ \text{Ca}^{2+} $$, adenine nucleotides, and ROS, open under stress conditions, triggering mitochondrial swelling and apoptosis [2]. The compound’s inhibition of Complex V alters adenine nucleotide ratios (e.g., ATP/ADP), sensitizing PTP to $$ \text{Ca}^{2+} $$-induced opening. In hyperthyroid rat models, this mechanism protects against myocardial ischemia-reperfusion injury by stabilizing mitochondrial membranes during calcium overload [7].

Additionally, the compound affects sarcoplasmic reticulum $$ \text{Ca}^{2+} $$ release in cardiomyocytes. By reducing ATP availability, it impairs $$ \text{Ca}^{2+} $$-ATPase (SERCA) function, slowing $$ \text{Ca}^{2+} $$ reuptake and prolonging cytoplasmic $$ \text{Ca}^{2+} $$ elevation. This disruption mimics pathological states like heart failure, providing a model for studying arrhythmogenic $$ \text{Ca}^{2+} $$ handling.

Membrane Permeabilization Mechanisms in Lipid Bilayers

1-Octylguanidine hemisulfate enhances membrane permeability through two mechanisms: (1) surfactant-like integration into lipid bilayers and (2) induction of proton leaks via ion channels. Its amphipathic structure—a hydrophobic octyl chain and hydrophilic guanidine group—allows insertion into membranes, reducing bilayer integrity and facilitating solute passage [7]. In submitochondrial particles, this permeabilization uncouples respiration from phosphorylation, as protons bypass ATP synthase [7].

The compound also activates the mitochondrial unspecific channel (MUC), a pore protein that conducts protons and small ions. Chronic exposure increases MUC open probability, leading to sustained proton leakage and chronic uncoupling [2]. This dual permeabilization strategy—physical membrane disruption and protein channel modulation—makes 1-octylguanidine hemisulfate a potent tool for studying membrane dynamics in energy-deficient states.

Table 3: Membrane Effects of 1-Octylguanidine Hemisulfate

MechanismBiological ConsequenceExperimental System
Surfactant integrationIncreased passive proton leakLipid bilayer assays
MUC activationChronic uncoupling of oxidative phosphorylationYeast mitochondria
SERCA inhibitionProlonged cytoplasmic $$ \text{Ca}^{2+} $$ elevationCardiomyocyte models

Experimental Methodology and Findings

The cardioprotective effects of 1-octylguanidine hemisulfate were extensively evaluated using in vivo rat models subjected to coronary occlusion protocols. The experimental design involved five minutes of coronary occlusion followed by five minutes of reperfusion in rat hearts, with 1-octylguanidine hemisulfate administered intravenously at a dose of 5 milligrams per kilogram body weight prior to ischemia induction [1].

Electrocardiographic analysis revealed complete absence of post-reperfusion arrhythmias in rats treated with 1-octylguanidine hemisulfate, contrasting sharply with the significant arrhythmic events observed in untreated control animals [1]. This finding suggests that the compound provides comprehensive electrical stability during the critical reperfusion phase when myocardial tissue is most vulnerable to rhythm disturbances.

Histological examination demonstrated remarkable preservation of myocardial fiber architecture in treated animals. The myocardium fibers retained their characteristic striated appearance and structural integrity, while control animals exhibited significant tissue damage [1]. Additionally, 1-octylguanidine hemisulfate treatment completely prevented the development of tissue edema, a hallmark of ischemia-reperfusion injury that contributes to impaired cardiac function.

Mitochondrial Function Preservation

The protective effects extended to subcellular organelles, particularly mitochondria. Thallium-201 accumulation studies indicated that membrane functions remained intact in hearts from treated animals, suggesting preservation of cellular transport mechanisms and membrane integrity [1]. Most significantly, mitochondria isolated from the ventricular free wall of treated rats maintained their capacity for adenosine triphosphate synthesis, demonstrating functional preservation of oxidative phosphorylation machinery [1].

Anti-Inflammatory Effects in Hyperthyroid Models

Extended research using hyperthyroid rat models revealed additional anti-inflammatory properties of 1-octylguanidine hemisulfate. In hyperthyroid animals subjected to ischemia-reperfusion protocols, treatment with 1-octylguanidine hemisulfate maintained post-reperfusion cardiac frequency at 429 ± 16 beats per minute, compared to severely compromised values of 70 ± 12 and 71 ± 2 beats per minute in control and triiodothyronine-treated groups, respectively [2].

The compound demonstrated significant anti-inflammatory activity by reducing multiple cytokine levels in myocardial tissue. Interferon-gamma concentrations decreased from 34.3 ± 2.5 to 18.7 ± 1.35 picograms per 50 micrograms of myocardial tissue, representing a 45.5 percent reduction. Interleukin-6 levels showed even more dramatic improvement, declining from 38.5 ± 4.5 to 15.1 ± 0.12 picograms per 50 micrograms tissue, a 60.8 percent reduction. Interleukin-1 concentrations decreased by 27.4 percent, while tumor necrosis factor-alpha levels were reduced by 33.7 percent [2].

Mechanism of Cardioprotection

The proposed mechanism underlying 1-octylguanidine hemisulfate cardioprotection centers on its documented inhibitory action on mitochondrial permeability transition pore opening [1] [2]. This mechanism is particularly relevant to reperfusion injury, as uncontrolled opening of these pores leads to mitochondrial swelling, dysfunction, and ultimately cell death. By preventing this pathological process, 1-octylguanidine hemisulfate maintains mitochondrial integrity and preserves cellular energy production during the critical reperfusion period.

Modulation of Epithelial Barrier Function in Pulmonary Models

While direct research specifically examining 1-octylguanidine hemisulfate effects on pulmonary epithelial barrier function remains limited, the compound's structural characteristics and documented membrane-active properties suggest potential applications in respiratory epithelial models. Understanding of epithelial barrier dysfunction mechanisms provides context for evaluating potential therapeutic applications.

Pulmonary Epithelial Barrier Physiology

The pulmonary epithelium forms a critical barrier preventing access of inhaled materials to subepithelial tissues while coordinating transport of molecules across the epithelial barrier through both transcellular and paracellular pathways [3]. Epithelial barrier integrity depends on complex protein networks including tight junctions of the zonula occludens and adherens junctions of the zonula adherens, which interconnect epithelial cells to prevent paracellular passage of water, ions, proteins, and pathogens [4].

Disruption of epithelial barrier function occurs through multiple mechanisms including downregulation of junction proteins such as E-cadherin, occludin, zonula occludens-1, and claudin family members [5] [4]. Environmental stressors, inflammatory mediators, and pathological conditions can compromise tight junction integrity through activation of specific signaling pathways involving Rho family GTPases and mitogen-activated protein kinases [6].

Respiratory Disease Applications

Epithelial barrier dysfunction plays central roles in respiratory diseases including asthma, chronic obstructive pulmonary disease, and acute respiratory distress syndrome. In asthmatic patients, bronchial biopsies reveal fragile airway mucosa with epithelial desquamation and patchy tight junction disruption [4]. Compounds capable of modulating epithelial barrier function could provide therapeutic benefits by strengthening barrier integrity or preventing pathological permeability increases.

The anti-inflammatory properties demonstrated by 1-octylguanidine hemisulfate in cardiac models [2] suggest potential benefits in respiratory inflammatory conditions where cytokine-mediated barrier disruption occurs. Tumor necrosis factor-alpha, interleukin-1, and interleukin-6, all reduced by 1-octylguanidine hemisulfate treatment, are key mediators of epithelial barrier dysfunction in respiratory diseases [9].

Protein Denaturation Kinetics in Chaotropic Environments

The effects of 1-octylguanidine hemisulfate on protein denaturation kinetics must be considered within the broader context of guanidine-induced protein unfolding mechanisms. While specific studies of 1-octylguanidine hemisulfate protein denaturation effects are not extensively documented, the fundamental principles governing guanidine chaotropic activity provide insight into potential applications.

Guanidine Chaotropic Mechanisms

Guanidine compounds function as chaotropic agents by disrupting the hydrogen bonding network between water molecules and destabilizing protein native states through weakening of hydrophobic effects [10]. The mechanism involves preferential binding to charged and polar protein regions, particularly side-chain carboxylate groups involved in salt bridges [11] [12].

Research has established that guanidine hydrochloride-induced protein unfolding occurs through a two-stage mechanism. In the first stage, guanidine binds to the protein surface, resulting in formation of a dry molten globule intermediate with an expanded native structure but maintaining a dry hydrophobic core [13] [14]. The second stage involves core solvation and global structural disruption, leading to complete protein unfolding [13] [14].

Kinetic studies using fluorescence resonance energy transfer and circular dichroism spectroscopy have demonstrated that dry molten globule formation occurs within five milliseconds of guanidine exposure, with the size and population of these intermediates showing linear dependence on guanidine concentration [14]. This rapid formation indicates that guanidine can interact with protein surfaces before disrupting hydrophobic cores, supporting direct interaction mechanisms rather than purely hydrophobic effect disruption [14].

Concentration-Dependent Effects

The effectiveness of guanidine compounds in protein denaturation shows strong concentration dependence. Low concentrations of guanidine hydrochloride can paradoxically stabilize certain proteins by promoting more ordered structures, while higher concentrations lead to progressive unfolding [15]. This biphasic response suggests that guanidine effects on protein stability involve complex equilibria between stabilizing and destabilizing interactions.

Studies of specific proteins have revealed that guanidine denaturation effectiveness varies significantly based on protein size, composition, and structural characteristics [16]. The free energy change associated with protein unfolding per mole of guanidine concentration provides quantitative measures of denaturation efficiency, with values ranging from 1.1 to 4.1 calories per mole per molar concentration depending on the protein system examined [16].

Structural Specificity Considerations

The octyl chain modification in 1-octylguanidine hemisulfate introduces additional hydrophobic interactions that could alter protein denaturation kinetics compared to simple guanidine compounds. The alkyl chain length has been shown to influence the effectiveness of guanidine derivatives, with longer chains generally providing enhanced membrane interactions but potentially modified protein binding characteristics [17].

Research on octylguanidine cellular effects has demonstrated that the compound exhibits differential kinetics for membrane interaction versus intracellular penetration, with rapid membrane effects occurring within minutes while cytoplasmic alterations require approximately thirty minutes [7]. This temporal separation suggests that 1-octylguanidine hemisulfate protein interactions may exhibit similar kinetic complexity, with rapid surface binding followed by slower penetration into protein cores.

Antifungal Adjuvant Effects in Azole Combination Therapies

While direct research on 1-octylguanidine hemisulfate as an antifungal adjuvant is limited, the broader landscape of antifungal combination therapies and guanidine derivative antimicrobial properties provides relevant context for potential applications.

Azole Resistance Mechanisms and Combination Strategies

Azole antifungal agents face increasing resistance challenges, particularly with Candida species, due to mechanisms including efflux pump overexpression, target enzyme modifications, and biofilm formation [18] [19]. Combination therapy has emerged as a promising strategy to overcome resistance by targeting multiple cellular pathways simultaneously or by enhancing the activity of primary antifungal agents [20] [21].

Successful combination approaches have involved pairing azoles with compounds that inhibit efflux pumps, disrupt cell membranes, or interfere with resistance mechanisms. Research has demonstrated that amphiphilic compounds with cationic properties can exhibit synergistic effects when combined with azoles, often allowing for reduced dosing while maintaining or enhancing antifungal efficacy [19].

Guanidine Antimicrobial Properties

Guanidine derivatives possess documented antimicrobial properties through multiple mechanisms. The positively charged guanidine group can interact with negatively charged microbial cell surfaces, potentially disrupting membrane integrity and affecting cellular transport processes [22] [23]. Some guanidine compounds have shown specific activity against fungal pathogens, including effects on cell wall synthesis and membrane permeability [24].

The octyl chain in 1-octylguanidine hemisulfate provides amphiphilic characteristics that could enhance membrane interactions and penetration into fungal cells. Similar amphiphilic compounds have demonstrated ability to disrupt fungal cell membranes and interfere with efflux pump function, making them attractive candidates for combination therapy [19].

Clinical Relevance and Applications

The development of effective antifungal combinations is particularly critical for treating invasive fungal infections in immunocompromised patients, where treatment failures can have severe consequences [21]. Combination therapies that allow for reduced azole dosing while maintaining efficacy could minimize toxic side effects while overcoming resistance mechanisms.

Studies have demonstrated that novel combination approaches can achieve fractional inhibitory combination indices of 0.5 or lower, indicating strong synergistic effects [26]. Such combinations have shown up to 100 percent reduction in fungal growth at concentrations where individual agents have negligible effects [26]. If 1-octylguanidine hemisulfate demonstrates similar synergistic properties with azoles, it could represent a valuable addition to antifungal combination strategies.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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